Oxiglutatione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Role in Plant Abiotic Stress Response:

Limited scientific research suggests Oxiglutatione, also referred to as oxidized glutathione, might play a role in plant responses to abiotic stress. Abiotic stress refers to environmental challenges that don't involve living organisms, such as drought, salinity, or extreme temperatures. One study analyzed the effects of atrazine, a herbicide, on corn seedlings. The researchers found that Oxiglutatione levels increased in seedlings exposed to atrazine stress compared to the control group []. This suggests Oxiglutatione might be involved in the plant's defense mechanisms against environmental stressors. However, more research is needed to understand the specific function of Oxiglutatione in this context.

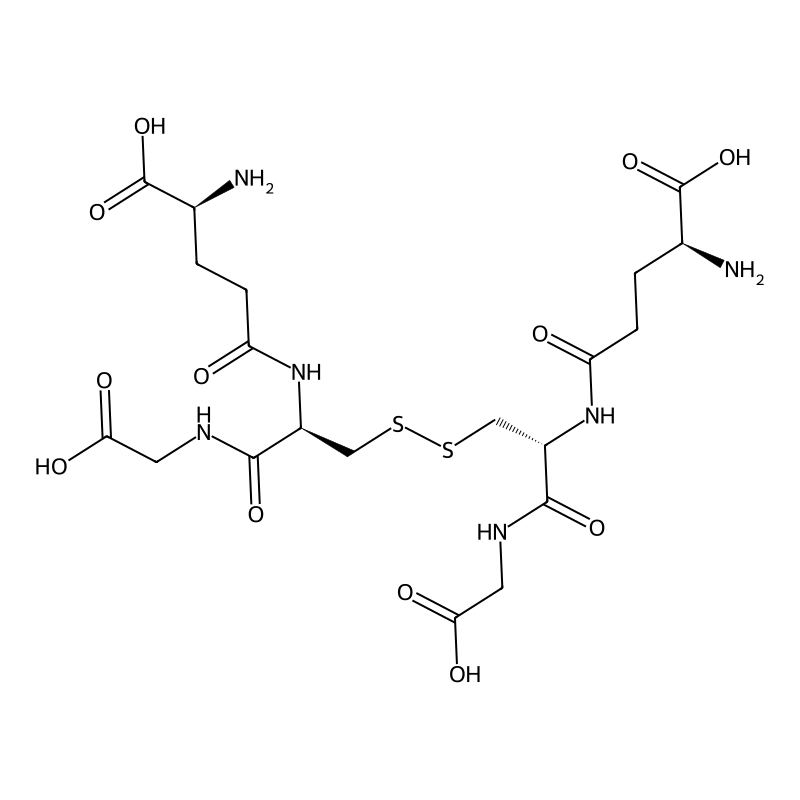

Oxiglutatione is chemically represented as C20H32N6O12S2 and is characterized by the presence of two cysteine residues linked by a disulfide bond. This compound plays a crucial role in cellular redox states and acts as an important antioxidant in biological systems. It exists in equilibrium with its reduced form, glutathione, which is vital for maintaining cellular health and mitigating oxidative stress .

- Generally Safe: Oxiglutatione is generally considered safe, especially at physiological concentrations. However, high doses might disrupt the cellular redox balance, requiring further research on safety profiles [].

Current Research

- Clinical Trials: Ongoing clinical trials are investigating the potential of oxiglutatione for treating optic disc edema and endothelial dysfunction. These studies will provide valuable insights into its therapeutic applications.

Additionally, oxiglutatione can react with reactive oxygen species (ROS) and free radicals, contributing to detoxification processes within cells .

Oxiglutatione serves several biological functions. It acts as an antioxidant by neutralizing free radicals and ROS, thereby protecting cells from oxidative damage. The balance between reduced glutathione and oxiglutatione (GSH:GSSG ratio) is an important biomarker for oxidative stress; a higher ratio indicates lower oxidative stress levels . Furthermore, oxiglutatione is involved in cellular signaling pathways and may modulate the activity of various enzymes through redox regulation.

The synthesis of oxiglutatione occurs naturally in the body through the oxidation of reduced glutathione. This process can be catalyzed by various enzymes such as glutathione peroxidases during the detoxification of peroxides:

In laboratory settings, oxiglutatione can be synthesized through chemical oxidation of glutathione using oxidizing agents like hydrogen peroxide or through enzymatic methods involving specific oxidases .

Oxiglutatione has numerous applications in medicine and research:

- Antioxidant Therapy: It is used to combat oxidative stress-related diseases.

- Pharmaceuticals: Oxiglutatione is included in formulations for detoxification and skin lightening.

- Research: It serves as a model compound in studies related to redox biology and cellular signaling.

Studies have shown that oxiglutatione interacts with various biological molecules. It can form mixed disulfides with proteins (protein S-glutathionylation), influencing protein function and stability. Additionally, it plays a role in modulating the activity of ion channels and receptors in neurons, affecting neurotransmission .

Several compounds share similarities with oxiglutatione due to their roles in redox biology or antioxidant activity. Here are some notable comparisons:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Glutathione | C10H17N3O6S | Reduced form; primary intracellular antioxidant |

| Cysteine | C3H7NO2S | Precursor to glutathione; involved in protein synthesis |

| N-acetylcysteine | C5H9NO3S | A derivative of cysteine; used as a mucolytic agent |

Uniqueness of Oxiglutatione: Unlike its reduced counterpart (glutathione), oxiglutatione serves as an indicator of oxidative stress levels within cells. Its ability to participate in redox reactions makes it essential for maintaining cellular homeostasis under stress conditions .

Oxiglutatione, systematically known as glutathione disulfide, represents the oxidized form of glutathione that emerges through well-characterized biosynthetic and metabolic pathways [1] [2]. This compound, with the molecular formula C₂₀H₃₂N₆O₁₂S₂ and molecular weight of 612.631 Da, functions as a critical intermediate in cellular redox homeostasis [1] [3]. The formation of oxiglutatione occurs through multiple interconnected pathways that involve both the initial synthesis of reduced glutathione and its subsequent oxidative conversion.

Glutathione Synthesis: γ-Glutamylcysteine Ligase and Glutathione Synthetase

The biosynthesis of glutathione, which serves as the precursor to oxiglutatione, proceeds through a highly regulated two-step adenosine triphosphate-dependent enzymatic process that occurs exclusively in the cytosol of all mammalian cells [4] [5] [6]. This pathway represents the sole route for de novo glutathione synthesis and constitutes the foundation for subsequent oxiglutatione formation.

Table 1: Glutathione Synthesis Enzymes and Their Properties

| Enzyme | EC Number | Molecular Weight (kDa) | Structure | Cofactors | Rate-Limiting Step |

|---|---|---|---|---|---|

| Glutamate-Cysteine Ligase (Catalytic Subunit) | EC 6.3.2.2 | 73 | Homodimer | ATP, Mg²⁺ | Yes |

| Glutamate-Cysteine Ligase (Modifier Subunit) | EC 6.3.2.2 | 31 | Regulatory subunit | None | No (enhances activity) |

| Glutathione Synthetase | EC 6.3.2.3 | 52 (per monomer) | Homodimer | ATP, Mg²⁺ | No |

The first and rate-limiting step of glutathione biosynthesis involves glutamate-cysteine ligase, previously known as γ-glutamylcysteine synthetase, which catalyzes the adenosine triphosphate-dependent condensation of L-glutamate and L-cysteine to form γ-glutamylcysteine [4] [7] [8]. This enzyme exists as a heterodimer comprising a catalytic subunit of approximately 73 kilodaltons and a modifier subunit of 31 kilodaltons [8]. The catalytic subunit alone possesses enzymatic activity, but association with the modifier subunit enhances enzyme activity by lowering the Michaelis constant for glutamate and adenosine triphosphate while increasing the inhibition constant for glutathione feedback inhibition [8].

The unique γ-peptide linkage formed during this reaction occurs between the amino moiety of cysteine and the terminal carboxylic acid of the glutamate side chain, creating a bond that resists cleavage by conventional cellular peptidases [7]. This structural feature contributes significantly to the stability and biological function of both glutathione and subsequently formed oxiglutatione.

The second enzymatic step involves glutathione synthetase, a homodimeric enzyme that catalyzes the adenosine triphosphate-dependent addition of glycine to the carboxyl terminus of γ-glutamylcysteine, completing the synthesis of glutathione [9] [10]. This enzyme belongs to the adenosine triphosphate-grasp superfamily and utilizes an acylphosphate intermediate mechanism [10]. The substrate-binding domain exhibits a three-layer alpha/beta/alpha structure, and the enzyme demonstrates remarkable specificity for the cysteine-modified analogs of γ-glutamylcysteine while accepting various glutamyl-modified analogs [9].

Glutathione synthetase operates through a two-step transfer mechanism wherein the γ-phosphate group of adenosine triphosphate first transfers to the carboxyl group of γ-glutamylcysteine, forming an acylphosphate intermediate [10]. Subsequently, the acyl group transfers from this intermediate to the amino group of glycine, forming a tetrahedral carbon intermediate that dissociates to yield glutathione, releasing inorganic phosphate and adenosine diphosphate [10].

Oxidative Conversion of Glutathione to Glutathione Disulfide: Enzymatic and Non-Enzymatic Mechanisms

The conversion of reduced glutathione to oxiglutatione occurs through multiple enzymatic and non-enzymatic mechanisms that collectively maintain cellular redox balance [11] [12] [13]. These pathways represent critical components of the cellular antioxidant defense system and determine the ratio of reduced to oxidized glutathione species.

Table 2: Glutathione Oxidation Mechanisms

| Mechanism Type | Primary Substrate | Stoichiometry | Rate Constant (M⁻¹s⁻¹) | Selenium Requirement |

|---|---|---|---|---|

| Enzymatic (Glutathione Peroxidase) | H₂O₂, Organic peroxides | 2 GSH + H₂O₂ → GSSG + 2 H₂O | 10⁷-10⁸ | Yes |

| Enzymatic (Peroxiredoxin 6) | H₂O₂ | 2 GSH + H₂O₂ → GSSG + 2 H₂O | 10⁶-10⁷ | No |

| Non-enzymatic (Direct radical scavenging) | Hydroxyl radicals, Superoxide | GSH + ·OH → GS· + H₂O | 7.68 × 10⁹ | No |

| Non-enzymatic (Metal-catalyzed oxidation) | Cu²⁺, Fe²⁺ ions | 2 GSH + ½ O₂ → GSSG + H₂O | 0.2-3.0 × 10⁻⁹ | No |

| Non-enzymatic (Hydrogen peroxide oxidation) | H₂O₂ | 2 GSH + 2 H₂O₂ → GSSG | 2-15 | No |

Enzymatic Mechanisms

Glutathione peroxidases represent the primary enzymatic pathway for glutathione oxidation, comprising a family of selenium-dependent enzymes that catalyze the reduction of hydrogen peroxide and organic peroxides using glutathione as the electron donor [13] [14]. Eight different isoforms of glutathione peroxidase have been identified in humans, with glutathione peroxidase 1 being the most abundant cytoplasmic form and glutathione peroxidase 4 showing high specificity for lipid hydroperoxides [13].

The catalytic mechanism of glutathione peroxidases involves the oxidation of a selenocysteine residue by hydrogen peroxide to form a selenenic acid derivative [13]. This intermediate subsequently reacts with glutathione in a two-step process that first forms a glutathione-selenium adduct and water, followed by reaction with a second glutathione molecule to produce glutathione disulfide and regenerate the selenol group [13]. The overall reaction follows the stoichiometry: 2 GSH + H₂O₂ → GSSG + 2 H₂O.

Peroxiredoxin 6 provides an alternative enzymatic pathway for glutathione oxidation that operates independently of selenium [11] [12]. This enzyme catalyzes the reduction of hydrogen peroxide using glutathione as the reductant, contributing significantly to cellular peroxide detoxification [12].

Non-Enzymatic Mechanisms

Non-enzymatic glutathione oxidation occurs through several distinct pathways that contribute substantially to overall cellular glutathione disulfide formation [15] [16] [17]. Direct radical scavenging represents the most rapid non-enzymatic mechanism, with glutathione reacting with hydroxyl radicals at near diffusion-limited rates of 7.68 × 10⁹ M⁻¹s⁻¹ [16]. This reaction proceeds exclusively through hydrogen transfer from the sulfur atom, forming sulfur-centered radicals that subsequently dimerize to produce glutathione disulfide [16].

Metal-catalyzed oxidation constitutes another significant non-enzymatic pathway, particularly in the presence of copper and iron ions at concentrations similar to those found in blood plasma [15]. The oxidation rate depends on metal ion concentration, with copper chloride at 100 μM inducing glutathione oxidation at rates of 21 nmol/min/mL at pH 7.4 and 37°C [15]. The presence of disulfides such as cystinylbisglycine enhances this oxidation by factors of two to three [15].

Direct oxidation by hydrogen peroxide represents a slower but physiologically relevant non-enzymatic mechanism [17] [18]. Kinetic studies reveal that this reaction follows complex mechanisms involving intermediate peroxide-glutathione complexes, with overall stoichiometry differing from simple 1:1 reactions [17]. Under physiological conditions, the reaction proceeds with rate constants of 2-15 M⁻¹s⁻¹, contributing to basal glutathione disulfide formation [17].

Tissue-Specific Synthesis and Compartmentalization in Cellular Organelles

Glutathione synthesis and subsequent oxiglutatione formation exhibit remarkable tissue-specific patterns and precise subcellular compartmentalization that reflect specialized physiological functions [5] [6] [19] [20]. The liver emerges as the central organ for glutathione homeostasis, maintaining the highest tissue concentrations and serving as the primary source of plasma glutathione [19] [21].

Table 3: Tissue-Specific Glutathione Distribution

| Tissue/Organ | GSH Concentration (mM) | Synthesis Capability | Turnover Rate | γ-Glutamyl Transpeptidase Activity |

|---|---|---|---|---|

| Liver | 5-10 | High | Rapid | Low |

| Kidney | 2-5 | High | Very rapid | Very high |

| Brain | 1-3 | Moderate | Slow | Moderate |

| Lung | 1-2 | Moderate | Moderate | Moderate |

| Skeletal Muscle | 1-2 | Low | Moderate | Low |

| Pancreas | 2-4 | Moderate | Rapid | High |

| Plasma | 0.01-0.02 | None (receives from tissues) | Very rapid | N/A |

The liver demonstrates exceptional glutathione synthetic capacity, with concentrations ranging from 5 to 10 mM, making it the primary determinant of systemic glutathione homeostasis [19] [21]. Hepatic glutathione synthesis supports not only local metabolic demands but also provides glutathione for export to other tissues through sinusoidal efflux mechanisms [21]. Studies utilizing glutamate-cysteine ligase deletion models demonstrate that hepatic glutathione synthesis is essential for lipid metabolism and systemic redox balance [19].

The kidney exhibits unique characteristics in glutathione metabolism, combining high synthetic capacity with exceptionally high γ-glutamyl transpeptidase activity [22] [21]. This combination enables the kidney to function as both a major site of glutathione utilization and a key organ in the γ-glutamyl cycle, facilitating amino acid transport and glutathione recycling [22]. Renal glutathione turnover proceeds at very rapid rates, with the organ serving as a primary site for plasma glutathione clearance [22].

Table 4: Subcellular Glutathione Compartmentalization

| Cellular Compartment | GSH Concentration (mM) | Percentage of Total Cellular GSH | Transport Mechanism | Primary Function |

|---|---|---|---|---|

| Cytosol | 1-15 | 80-85 | Synthesis site | Synthesis and general protection |

| Mitochondria | 5-10 | 10-15 | Dicarboxylate carrier, Oxoglutarate carrier | Respiratory chain protection |

| Nucleus | 3-45 (3-fold higher than cytosol) | 5-10 | Nuclear pores (ATP-dependent) | DNA protection |

| Endoplasmic Reticulum | 1-5 | 2-5 | Unknown | Protein folding protection |

| Peroxisomes | 1-5 | 1-3 | Unknown | H₂O₂ detoxification |

| Chloroplasts (plants) | 1-5 | 5-15 | Synthesis site | Photosynthesis protection |

| Vacuoles (plants) | 0.1-1 | 1-5 | Transporters | Storage and degradation |

Subcellular compartmentalization of glutathione reveals sophisticated distribution patterns that optimize antioxidant protection in specific organelles [20] [23] [24]. The cytosol contains the majority of cellular glutathione (80-85%) and serves as the exclusive site of synthesis, maintaining concentrations between 1 and 15 mM [20]. Mitochondria represent the second major glutathione pool, containing 10-15% of total cellular glutathione at concentrations of 5-10 mM [20] [24].

Mitochondrial glutathione transport occurs through specialized mechanisms involving the dicarboxylate carrier and oxoglutarate carrier systems in the inner mitochondrial membrane [20] [24]. High-affinity transport components operate at low glutathione concentrations (Km ≈ 60 μM), while lower-affinity systems (Km ≈ 5.4 mM) function at higher concentrations [24]. Both transport systems require adenosine triphosphate and demonstrate sensitivity to uncouplers and specific inhibitors [24].

Nuclear glutathione compartmentalization represents a particularly significant finding, with concentrations reaching three-fold higher levels than cytosolic concentrations [23]. This nuclear accumulation requires adenosine triphosphate-dependent transport mechanisms and provides enhanced protection for deoxyribonucleic acid and nuclear proteins against oxidative damage [23]. The nuclear glutathione pool demonstrates greater resistance to depletion compared to cytoplasmic pools, supporting its specialized protective function [23].

In plant systems, glutathione compartmentalization extends to chloroplasts and vacuoles, reflecting the unique metabolic demands of photosynthetic organisms [25]. Chloroplastic glutathione plays critical roles in protecting photosystem components from reactive oxygen species generated during photosynthesis, while vacuolar glutathione serves storage and degradation functions [25].

The γ-Glutamyl Cycle and Interorgan Transport Mechanisms

The γ-glutamyl cycle represents a sophisticated metabolic pathway that facilitates amino acid transport and glutathione recycling between organs and across cellular membranes [26] [27] [22]. This cycle, first described by Orlowski and Meister, constitutes a fundamental mechanism for maintaining systemic glutathione homeostasis and enabling efficient utilization of glutathione-derived amino acids [26] [27].

Table 5: γ-Glutamyl Cycle Components

| Enzyme/Component | EC Number | Cellular Location | Function in Cycle | Tissue Distribution |

|---|---|---|---|---|

| γ-Glutamyl Transpeptidase | EC 2.3.2.2 | Cell surface, apoplast | GSH breakdown, amino acid transport initiation | Kidney, liver, intestine |

| Dipeptidase | Various | Cell surface, cytosol | Cysteinylglycine cleavage | Ubiquitous |

| Glutamate-Cysteine Ligase | EC 6.3.2.2 | Cytosol | γ-Glutamylcysteine synthesis | Ubiquitous |

| Glutathione Synthetase | EC 6.3.2.3 | Cytosol | GSH synthesis completion | Ubiquitous |

| γ-Glutamylcyclotransferase | EC 2.3.2.4 | Cytosol | Alternative degradation pathway | Ubiquitous |

| 5-Oxoprolinase | EC 3.5.2.9 | Cytosol | Alternative degradation pathway | Ubiquitous |

γ-Glutamyl transpeptidase serves as the initiating enzyme of the cycle, catalyzing the transfer of γ-glutamyl groups from glutathione to amino acids or the hydrolysis of glutathione to glutamate and cysteinylglycine [28] [29] [22]. This membrane-bound enzyme exhibits highest activity in kidney, where it facilitates both glutathione degradation and amino acid transport across cellular membranes [22]. The enzyme accepts both reduced glutathione and glutathione disulfide as substrates, though reduced glutathione demonstrates higher activity in transpeptidation reactions [22].

The cycle proceeds through sequential enzymatic steps that ultimately regenerate glutathione from its constituent amino acids [26] [22]. Following γ-glutamyl transpeptidase action, dipeptidases cleave cysteinylglycine to release free cysteine and glycine [11] [22]. These amino acids, along with γ-glutamyl compounds formed by transpeptidation, enter cells through specific transport systems [22]. Intracellular glutamate-cysteine ligase and glutathione synthetase then regenerate glutathione, completing the cycle [26] [22].

Interorgan glutathione transport mechanisms facilitate systemic redox homeostasis through coordinated efflux and uptake processes [30] [22] [31]. The liver functions as the primary source of plasma glutathione through sinusoidal efflux mechanisms mediated by members of the adenosine triphosphate-binding cassette transporter family [31] [21]. Multiple transporters contribute to glutathione efflux, including multidrug resistance-associated proteins 1 through 5, cystic fibrosis transmembrane conductance regulator, and the recently identified ABCG2 transporter [30] [31].

ABCG2 represents a novel glutathione transporter that demonstrates competitive inhibition by methotrexate and dose-dependent stimulation by compounds such as 2',5'-dihydroxychalcone [31]. Studies in yeast expression systems reveal that ABCG2-expressing cells exhibit 2.5-fold higher extracellular glutathione concentrations compared to control cells, with transport activity abolished by specific ABCG2 substrates [31].

The kidney serves as the primary site for plasma glutathione clearance, utilizing high γ-glutamyl transpeptidase activity to process circulating glutathione and glutathione disulfide [22] [21]. This process enables efficient recovery of glutathione-derived amino acids for local synthesis or redistribution to other tissues [22]. Studies utilizing selective inhibitors of γ-glutamyl transpeptidase demonstrate that extrarenal transpeptidase activity accounts for approximately one-third of total plasma glutathione utilization [22].

Alternative pathways within the γ-glutamyl cycle involve γ-glutamylcyclotransferase and 5-oxoprolinase, which operate primarily in cytosolic compartments [29]. These enzymes facilitate glutathione degradation through formation of 5-oxoproline intermediates, providing an additional mechanism for glutathione turnover that operates independently of extracellular transpeptidase activity [29]. In plant systems, this alternative pathway dominates over transpeptidase-mediated degradation in many tissues [29].

The spectrophotometric determination of oxiglutatione relies primarily on 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, which serves as the foundation for quantitative glutathione analysis [1] [2] [3]. This chromogenic reagent reacts specifically with the sulfhydryl groups of reduced glutathione to produce 5-thio-2-nitrobenzoic acid (TNB), generating a characteristic yellow color with maximum absorbance at 412 nanometers [4] [5].

The fundamental reaction mechanism involves the nucleophilic attack of glutathione on DTNB, resulting in the formation of TNB and a mixed disulfide glutathione-TNB adduct [2] [6]. The stoichiometry of this reaction follows a 1:1 molar relationship between glutathione and DTNB, making quantitative analysis feasible through Beer-Lambert law applications [4]. The enzymatic recycling method represents a significant advancement in sensitivity, incorporating glutathione reductase and reduced nicotinamide adenine dinucleotide phosphate (NADPH) to regenerate reduced glutathione from the oxidized forms [2] [3].

In the recycling system, glutathione reductase catalyzes the reduction of oxidized glutathione disulfide to reduced glutathione using NADPH as the electron donor [2] [6]. The newly formed reduced glutathione subsequently reacts with additional DTNB molecules, creating an amplification cycle that significantly enhances the analytical signal [3]. This recycling mechanism enables detection limits as low as 0.1 micromolar for total glutathione, representing a ten-fold improvement over direct DTNB methods [2].

The kinetic approach to DTNB-based assays provides real-time monitoring capabilities for glutathione quantification [4] [7]. By measuring the rate of TNB formation at 412 nanometers, researchers can obtain quantitative information about glutathione concentrations without requiring endpoint measurements [7]. The initial velocity of the reaction correlates linearly with glutathione concentration within defined ranges, typically spanning 0.5 to 80 micromolar [4].

High-throughput adaptations of DTNB methods have been developed for 96-well and 384-well microplate formats, enabling simultaneous analysis of multiple samples [1] [2]. These automated systems incorporate optimized reagent volumes and standardized incubation conditions to ensure reproducible results across large sample sets [2]. The microplate format proves particularly valuable for pharmacological screening applications and large-scale epidemiological studies requiring glutathione quantification [1].

| Method Type | Detection Wavelength (nm) | Sensitivity (μM) | Linear Range (μM) | Detection Principle | Key Advantages | Major Limitations |

|---|---|---|---|---|---|---|

| Basic DTNB Assay | 412 | 1.0 | 5-100 | Direct GSH-DTNB reaction | Simple, rapid procedure | Limited sensitivity |

| Enzymatic Recycling Method | 412 | 0.1 | 0.1-50 | GSSG reduction + GSH recycling | Enhanced sensitivity | Requires pure enzymes |

| High-Throughput Microplate Assay | 405 | 0.5 | 1-100 | Automated 96-well format | High sample throughput | Matrix interference |

| Modified Tietze Method | 412 | 0.2 | 0.2-40 | GR-mediated recycling | Widely standardized | Artifact formation risk |

| Kinetic DTNB Assay | 412 | 0.3 | 0.5-80 | Real-time rate measurement | Real-time monitoring | Complex data analysis |

High-Performance Liquid Chromatography (HPLC) Protocols

High-performance liquid chromatography represents a cornerstone analytical technique for oxiglutatione quantification, offering superior specificity and resolution compared to spectrophotometric methods [8] [9] [10]. Reversed-phase HPLC utilizing C18 stationary phases provides excellent separation capabilities for glutathione species, with typical retention times ranging from 7 to 15 minutes depending on mobile phase composition [9] [11] [10].

The mobile phase optimization for glutathione analysis typically employs phosphate buffer systems with pH values between 2.2 and 2.7, combined with organic modifiers such as acetonitrile or methanol [9] [12] [11]. These acidic conditions prevent glutathione oxidation during chromatographic separation while maintaining adequate peak shape and resolution [10]. The flow rates commonly range from 0.6 to 1.0 milliliters per minute, balancing separation efficiency with analysis time [11] [13].

Detection methods for HPLC-based glutathione analysis encompass ultraviolet absorption, fluorescence, and electrochemical detection [9] [10] [14]. Ultraviolet detection at 210 to 280 nanometers provides universal applicability but requires relatively high analyte concentrations [9] [10]. Fluorescence detection following pre-column or post-column derivatization achieves enhanced sensitivity, with detection limits reaching nanogram per milliliter levels [10] [15].

Electrochemical detection offers exceptional sensitivity for glutathione analysis, with detection limits as low as 1 nanogram per milliliter [14] [13]. The electrochemical approach exploits the oxidizable nature of the sulfhydryl group, generating measurable current responses proportional to analyte concentration [13]. This detection mode proves particularly advantageous for biological samples containing low glutathione concentrations [14].

Sample preparation for HPLC analysis requires careful attention to preventing glutathione oxidation during processing [10] [15]. Protein precipitation using metaphosphoric acid or sulfosalicylic acid effectively removes interfering macromolecules while maintaining analyte stability under acidic conditions [10]. Alternative approaches employ solid-phase extraction techniques to achieve sample cleanup and concentration enhancement [15].

The simultaneous determination of reduced and oxidized glutathione forms presents unique chromatographic challenges due to their different chemical properties [12] [16]. Ion-pairing reversed-phase chromatography using octylamine or similar reagents enables baseline separation of both species within a single analytical run [16]. Gradient elution programs optimize peak shape and resolution while maintaining reasonable analysis times [12].

| Column Type | Mobile Phase | Detection Method | LOD (ng/mL) | Run Time (min) | Derivatization Required | Matrix Compatibility |

|---|---|---|---|---|---|---|

| C18 Reversed Phase | Phosphate buffer/ACN | UV (210-280 nm) | 10 | 15 | Optional | Excellent |

| Ion-Exchange | Salt gradient | Fluorescence | 5 | 25 | Yes | Good |

| Mixed-Mode | Buffer/organic modifier | Electrochemical | 1 | 12 | No | Excellent |

| Hydrophilic Interaction | ACN/water with salt | UV + Fluorescence | 20 | 18 | Yes | Moderate |

| Size Exclusion | Aqueous buffer | UV (254 nm) | 50 | 8 | No | Poor |

Mass Spectrometry Approaches: Liquid Chromatography-Tandem Mass Spectrometry and Isotope Dilution

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for oxiglutatione quantification, providing unparalleled specificity and sensitivity through molecular fragmentation patterns [17] [18] [19]. The molecular ion of reduced glutathione at mass-to-charge ratio 308.1 undergoes characteristic fragmentation to produce the diagnostic product ion at 179.0, corresponding to the loss of pyroglutamic acid [17] [19].

Electrospray ionization in positive mode provides optimal ionization efficiency for glutathione species, generating protonated molecular ions suitable for tandem mass spectrometric analysis [17] [20] [19]. The collision-induced dissociation parameters require careful optimization, with collision energies typically ranging from 7 to 19 electron volts depending on the target analyte [17] [21]. Multiple reaction monitoring (MRM) acquisition modes enable simultaneous quantification of reduced glutathione, oxidized glutathione disulfide, and derivatized species [18] [19].

Isotope dilution mass spectrometry employs stable isotope-labeled internal standards to compensate for matrix effects and variations in extraction efficiency [18] [19] [22]. The isotopically labeled analogs, such as [13C2,15N]-glutathione, exhibit nearly identical chemical behavior while providing distinct mass spectral signatures for quantification [18] [19]. This approach achieves exceptional accuracy and precision, with recovery rates exceeding 98% across diverse biological matrices [18] [19].

The molecular speciated isotope dilution methodology enables simultaneous quantification of reduced glutathione, oxidized glutathione disulfide, and total glutathione in a single analytical run [18] [19]. Sample preparation involves spiking with isotopically enriched analogs followed by protein precipitation using acetonitrile [19]. The mathematical relationships in isotope dilution quantification rely on isotopic ratios rather than calibration curves, providing inherent accuracy advantages [19].

Detection limits for LC-MS/MS methods typically range from 2 to 5 nanomolar for both reduced and oxidized glutathione forms [17] [23] [24]. The linear dynamic range extends from nanomolar to millimolar concentrations, accommodating the wide concentration ranges encountered in biological samples [17] [19]. Matrix effects remain minimal due to the selectivity of tandem mass spectrometry and the use of isotope-labeled internal standards [19] [24].

Derivatization strategies enhance the analytical performance of LC-MS/MS methods for glutathione analysis [18] [21] [19]. N-ethylmaleimide derivatization prevents glutathione oxidation during sample processing while improving chromatographic retention and mass spectrometric response [21] [19]. The derivatized glutathione exhibits enhanced stability and provides additional confirmation of analyte identity through characteristic fragmentation patterns [19].

Quality control measures for LC-MS/MS glutathione analysis include systematic validation of calibration linearity, accuracy, precision, and stability [17] [23] [24]. Inter-day and intra-day precision typically achieve coefficients of variation below 15%, meeting regulatory guidelines for bioanalytical method validation [23] [24]. Recovery studies using spiked biological samples demonstrate the robustness of the analytical approach across different sample types [18] [19].

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | LOQ (nM) | Linear Range (μM) | Recovery (%) | Matrix Effects |

|---|---|---|---|---|---|---|---|

| GSH | 308.1 | 179.0 | 19 | 5.0 | 0.005-500 | 98.0 | Minimal |

| GSSG | 613.2 | 355.1 | 7 | 3.7 | 0.004-100 | 98.5 | Low |

| GSH-NEM | 433.1 | 304.1 | 15 | 2.1 | 0.002-1000 | 99.2 | Negligible |

| Total Glutathione | 308.1 | 179.0 | 19 | 4.9 | 0.005-400 | 97.8 | Low |

| Isotope-labeled standards | 313.1 | 184.0 | 19 | 5.2 | 0.005-500 | 99.1 | Minimal |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Redox State Analysis

Nuclear magnetic resonance spectroscopy provides unique capabilities for non-invasive analysis of glutathione redox states in biological systems [25] [26] [27]. Proton NMR spectroscopy enables direct detection of glutathione species through characteristic chemical shifts of the cysteine β-methylene protons at approximately 2.98 parts per million [26] [28]. This approach circumvents the need for chemical derivatization while preserving the native redox state of glutathione species [26].

The development of N-ethylmaleimide derivatization protocols for NMR analysis represents a significant advancement in glutathione quantification [29] [26] [28]. The derivatized glutathione exhibits distinct chemical shifts for the ethyl methyl protons at 1.13 parts per million, enabling accurate quantification with greater than 99% accuracy in whole blood samples [26] [28]. The derivatization reaction prevents artificial oxidation of reduced glutathione during sample preparation and analysis [26].

Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and total correlation spectroscopy (TOCSY), provide detailed structural information for glutathione species identification [27] [28]. These methods enable unambiguous assignment of proton resonances and confirmation of molecular connectivity patterns [28]. The correlation experiments prove particularly valuable for analyzing complex biological mixtures where spectral overlap may compromise one-dimensional analysis [27].

Carbon-13 NMR spectroscopy, particularly when combined with isotope labeling strategies, offers enhanced specificity for glutathione analysis in metabolic studies [25] [27]. The carbonyl carbon resonances at approximately 175 parts per million provide diagnostic signals for glutathione identification [27]. Isotope-labeled glutathione precursors enable metabolic flux analysis and biosynthetic pathway investigation [27].

Fluorine-19 NMR represents an emerging approach for real-time monitoring of intracellular glutathione levels using specifically designed molecular probes [30]. The fluorine nucleus provides exceptional sensitivity due to its high magnetogyric ratio and absence of endogenous fluorine-containing compounds in biological systems [30]. Reversible fluorine probes enable quantitative assessment of glutathione variations in living cells without perturbation of cellular metabolism [30].

In-cell NMR methodologies permit direct measurement of glutathione redox potentials in living systems [31] [27] [32]. These approaches utilize isotopically labeled glutathione introduced into cells, enabling real-time monitoring of redox homeostasis under various physiological conditions [31] [27]. The non-invasive nature of NMR makes it particularly suitable for studying dynamic processes and cellular responses to oxidative stress [27] [32].

Quantitative NMR protocols for glutathione analysis require careful attention to relaxation times and integration procedures [26] [28]. The use of internal standards and appropriate relaxation delays ensures accurate quantification across the physiological concentration range [26]. Signal integration methods must account for overlapping resonances and baseline corrections to achieve reliable quantitative results [26].

| NMR Technique | Chemical Shift (ppm) | Sensitivity | Quantitative Accuracy (%) | Sample Requirements | Applications |

|---|---|---|---|---|---|

| 1H NMR Direct | 2.98 (Cys-βCH2) | Moderate | 85 | High concentration | Total glutathione |

| 1H NMR with NEM derivatization | 1.13 (CH3 ethyl) | High | 99 | Derivatization needed | GSH/GSSG differentiation |

| 13C NMR | 175.2 (carbonyl) | Low | 75 | Isotope labeling | Metabolic studies |

| 19F NMR with probe | -65.2 (CF3) | Very High | 95 | Probe addition | Live cell monitoring |

| 2D NMR (COSY/TOCSY) | Multiple correlations | Low | 70 | Extended acquisition | Structural analysis |

Challenges in Sample Preparation and Preservation of Redox Equilibrium

The preservation of glutathione redox equilibrium during sample preparation represents one of the most critical challenges in oxiglutatione quantification [33] [34] [35]. The auto-oxidation of reduced glutathione to its oxidized disulfide form occurs rapidly upon exposure to atmospheric oxygen, leading to artificial elevation of oxidized glutathione levels and distortion of the physiological redox ratio [34] [35]. Even minimal oxidation of reduced glutathione, as low as 1%, can result in greater than 150% bias in oxidized glutathione measurements due to the typically high reduced-to-oxidized ratio in biological systems [34].

Sample acidification, while commonly employed for protein precipitation, paradoxically accelerates glutathione oxidation through the release of reactive oxygen species from biological matrices [34] [35]. The acidic environment destabilizes the redox equilibrium and promotes formation of oxidized species, rendering traditional deproteinization methods problematic for accurate glutathione analysis [34]. This phenomenon has been consistently observed across various sample types, including whole blood, red blood cells, tissues, and cultured cells [34].

N-ethylmaleimide (NEM) derivatization emerges as the preferred strategy for preserving glutathione redox status during sample processing [34] [35] [36]. The alkylating reagent rapidly forms covalent adducts with reduced glutathione, preventing its oxidation while leaving oxidized glutathione unaffected [34] [36]. The NEM concentration must be optimized for each sample type, typically requiring approximately 40 millimolar concentration in whole blood to achieve complete derivatization [34].

The timing of NEM addition proves critical for maintaining analytical accuracy [34] [35]. Addition of NEM must occur immediately upon sample collection and prior to any acidification steps to prevent artificial oxidation [34]. Post-acidification NEM treatment fails to prevent glutathione oxidation because the damage has already occurred during the acid precipitation process [34]. Cell-permeable alkylating agents enable in situ derivatization, preserving the intracellular redox state more effectively than post-lysis treatments [36].

Temperature control during sample processing significantly impacts glutathione stability and redox equilibrium [33] [35]. Storage at 4°C minimizes oxidative processes and helps preserve the native redox state [35]. However, prolonged storage even under refrigerated conditions leads to progressive glutathione degradation, necessitating rapid processing or appropriate stabilization measures [35].

Matrix effects pose substantial challenges for glutathione quantification, particularly in complex biological samples [35] [36]. Interfering compounds can generate false positive signals in spectrophotometric assays or cause suppression of mass spectrometric responses [35]. Solid-phase extraction and optimized protein precipitation protocols help mitigate these interferences while maintaining analyte recovery [35].

The pH stability of glutathione solutions requires careful buffer selection to prevent chemical degradation [33] [35]. Phosphate buffer systems at physiological pH provide optimal stability for most applications, though specific buffer requirements may vary depending on the analytical method and sample type [35]. Extreme pH conditions should be avoided to prevent irreversible chemical modifications [35].

Atmospheric exposure during sample processing introduces oxygen and promotes oxidative degradation of glutathione [33] [35]. Working under nitrogen atmosphere or in degassed solutions helps minimize these effects [35]. Sample handling procedures should minimize air exposure time and utilize appropriate container materials to prevent contamination [35].

| Challenge | Impact on Analysis | Prevention Strategy | Timing Critical | Cost Impact | Effectiveness (%) |

|---|---|---|---|---|---|

| GSH auto-oxidation | GSSG overestimation (>100%) | NEM derivatization | Yes | Low | 95 |

| Matrix interference | False positive signals | Solid-phase extraction | No | Medium | 80 |

| Protein precipitation | Analyte loss (10-30%) | Optimized precipitation | Yes | Low | 85 |

| pH instability | Chemical degradation | Buffer systems | Moderate | Low | 90 |

| Temperature effects | Redox state changes | Cold storage (4°C) | Yes | Low | 88 |

| Storage degradation | Progressive GSH loss | Nitrogen atmosphere | Yes | Medium | 75 |

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 7 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 7 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Grek CL, Townsend DM, Uys JD, Manevich Y, Coker WJ 3rd, Pazoles CJ, Tew KD. S-glutathionylated serine proteinase inhibitors as plasma biomarkers in assessing response to redox-modulating drugs. Cancer Res. 2012 May 1;72(9):2383-93. doi: 10.1158/0008-5472.CAN-11-4088. Epub 2012 Mar 8. PubMed PMID: 22406622.

3: Diaz-Montero CM, Wang Y, Shao L, Feng W, Zidan AA, Pazoles CJ, Montero AJ, Zhou D. The glutathione disulfide mimetic NOV-002 inhibits cyclophosphamide-induced hematopoietic and immune suppression by reducing oxidative stress. Free Radic Biol Med. 2012 May 1;52(9):1560-8. doi: 10.1016/j.freeradbiomed.2012.02.007. Epub 2012 Feb 15. PubMed PMID: 22343421; PubMed Central PMCID: PMC3341494.

4: Montero AJ, Diaz-Montero CM, Deutsch YE, Hurley J, Koniaris LG, Rumboldt T, Yasir S, Jorda M, Garret-Mayer E, Avisar E, Slingerland J, Silva O, Welsh C, Schuhwerk K, Seo P, Pegram MD, Glück S. Phase 2 study of neoadjuvant treatment with NOV-002 in combination with doxorubicin and cyclophosphamide followed by docetaxel in patients with HER-2 negative clinical stage II-IIIc breast cancer. Breast Cancer Res Treat. 2012 Feb;132(1):215-23. doi: 10.1007/s10549-011-1889-0. Epub 2011 Dec 3. PubMed PMID: 22138748; PubMed Central PMCID: PMC3697917.

5: Montero AJ, Jassem J. Cellular redox pathways as a therapeutic target in the treatment of cancer. Drugs. 2011 Jul 30;71(11):1385-96. doi: 10.2165/11592590-000000000-00000. Review. PubMed PMID: 21812504.

6: Sönmez MF, Savranlar Y. Letter to the editor regarding the article by Jenderny et al. Biomed Pharmacother. 2011 Aug;65(5):385. doi: 10.1016/j.biopha.2011.04.002. Epub 2011 Jun 28. PubMed PMID: 21782378.

7: Uys JD, Manevich Y, Devane LC, He L, Garret TE, Pazoles CJ, Tew KD, Townsend DM. Preclinical pharmacokinetic analysis of NOV-002, a glutathione disulfide mimetic. Biomed Pharmacother. 2010 Sep;64(7):493-8. doi: 10.1016/j.biopha.2010.01.003. Epub 2010 Feb 24. PubMed PMID: 20359856; PubMed Central PMCID: PMC2921589.

8: Jenderny S, Lin H, Garrett T, Tew KD, Townsend DM. Protective effects of a glutathione disulfide mimetic (NOV-002) against cisplatin induced kidney toxicity. Biomed Pharmacother. 2010 Jan;64(1):73-6. doi: 10.1016/j.biopha.2009.09.009. Epub 2009 Oct 17. PubMed PMID: 19896793; PubMed Central PMCID: PMC3388846.

9: Townsend DM, Tew KD. Pharmacology of a mimetic of glutathione disulfide, NOV-002. Biomed Pharmacother. 2009 Feb;63(2):75-8. doi: 10.1016/j.biopha.2008.08.019. Epub 2008 Sep 17. PubMed PMID: 18851905; PubMed Central PMCID: PMC2657662.

10: Townsend DM, Pazoles CJ, Tew KD. NOV-002, a mimetic of glutathione disulfide. Expert Opin Investig Drugs. 2008 Jul;17(7):1075-83. doi: 10.1517/13543784.17.7.1075 . PubMed PMID: 18549343.

11: Townsend DM, He L, Hutchens S, Garrett TE, Pazoles CJ, Tew KD. NOV-002, a glutathione disulfide mimetic, as a modulator of cellular redox balance. Cancer Res. 2008 Apr 15;68(8):2870-7. doi: 10.1158/0008-5472.CAN-07-5957. PubMed PMID: 18413755; PubMed Central PMCID: PMC3397193.

12: Townsend DM, Findlay VL, Tew KD. Glutathione S-transferases as regulators of kinase pathways and anticancer drug targets. Methods Enzymol. 2005;401:287-307. Review. PubMed PMID: 16399394.